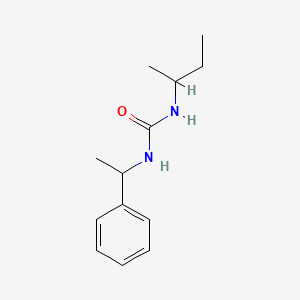![molecular formula C16H30N2O2 B4833754 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-propylethanediamide](/img/structure/B4833754.png)
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-propylethanediamide
Overview
Description
Synthesis Analysis
The synthesis of complex compounds often involves strategic reactions that allow for the formation of desired structures with high specificity. Although direct synthesis methods for "N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-propylethanediamide" are not readily found, related studies on the synthesis of polyetherimides and other cyclic compounds offer insights into possible synthetic pathways. For instance, the synthesis of the Ultem series polyetherimides involves polycondensation and cyclization reactions, suggesting that similar strategies could be applicable to our compound of interest (Chayka et al., 2023).
Molecular Structure Analysis
The molecular structure of "N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-propylethanediamide" can be inferred to exhibit significant stereochemical and electronic properties based on its functional groups and backbone. Cyclohexyl rings, as seen in the structure, are known for their conformational diversity, which can influence the molecule's reactivity and interaction with biological targets. The presence of N,N-dimethyl and propyl groups could further modify the compound's lipophilicity and potential for forming hydrogen bonds, impacting its molecular recognition and binding properties (Gaber et al., 2017).
Chemical Reactions and Properties
Chemical reactivity and properties of such a compound would be influenced by its functional groups and structural framework. Cyclohexane derivatives, for instance, engage in various chemical reactions, including oxidation and cycloaddition, which could be relevant for modifying or enhancing the compound's properties. The cycloaddition reactions, such as [4+3] cycloaddition, could be particularly useful for introducing or modifying functional groups in a controlled manner (Rigby & Pigge, 1998).
Physical Properties Analysis
The physical properties of "N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-propylethanediamide," such as solubility, melting point, and boiling point, would be significantly affected by its molecular structure. The presence of both cyclohexyl and ethanediamide groups suggests a compound with moderate polarity, which could exhibit solubility in both polar and non-polar solvents to a certain extent. Additionally, the bulky side chains might lower its melting point relative to more compact molecules of similar molecular weights.
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, and oxidizing agents, would largely depend on the functional groups present in the compound. The amide linkage is typically stable under physiological conditions but can undergo hydrolysis under acidic or basic conditions. Furthermore, the cyclohexyl ring could undergo various oxidation reactions, leading to the formation of alcohols, ketones, or even carboxylic acids depending on the reaction conditions (Cao et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[4-(2-methylbutan-2-yl)cyclohexyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-5-11-17-14(19)15(20)18-13-9-7-12(8-10-13)16(3,4)6-2/h12-13H,5-11H2,1-4H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOKMYAQOJXRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1CCC(CC1)C(C)(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4833683.png)
![N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4833690.png)

![2-methoxy-N-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4833707.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4833708.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4833713.png)

![3-[(4-chlorobenzyl)thio]-5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4833731.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 2-furoate](/img/structure/B4833732.png)

![5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4833739.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4833751.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4833760.png)
